molecular formula C9H9NO4 B1613003 Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate CAS No. 527681-12-5

Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate

Cat. No.: B1613003
CAS No.: 527681-12-5
M. Wt: 195.17 g/mol
InChI Key: JIVCFASCQPHPEL-UHFFFAOYSA-N
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Description

Historical Context and Development

Methyl 2,3-dihydro-dioxino[2,3-c]pyridine-7-carboxylate (CAS 527681-12-5) emerged as a structurally unique heterocyclic compound during the early 2000s, coinciding with advancements in fused-ring pyridine chemistry. Its development is rooted in the broader exploration of dioxinopyridine derivatives, which gained traction due to their potential applications in medicinal chemistry and materials science. Early synthetic routes for analogous compounds, such as those described by Soukri et al. (2003), involved Smiles rearrangements and cyclization strategies using nitro-substituted pyridine precursors. The compound’s specific synthesis pathway likely evolved from methodologies optimized for functionalizing the dioxinopyridine core, as evidenced by its molecular architecture and substituent placement.

The compound’s first reported synthesis remains unclear in public literature, but its structural analogs, such as 6-iodo-2,3-dihydro-dioxino[2,3-b]pyridine (CAS 1246088-42-5), highlight the iterative design processes employed to introduce diverse functional groups into the dioxinopyridine scaffold. The methyl carboxylate moiety at position 7 reflects a deliberate choice to enhance solubility and stability, aligning with trends in prodrug development for bioactive molecules.

Significance in Heterocyclic Chemistry

Methyl 2,3-dihydro-dioxino[2,3-c]pyridine-7-carboxylate occupies a critical niche in heterocyclic chemistry due to its fused dioxane-pyridine ring system. This hybrid structure combines the electron-deficient pyridine ring with the oxygen-rich dioxane moiety, creating a polar yet aromatic framework that influences reactivity and intermolecular interactions. Such dual characteristics make it valuable for:

  • Drug design : Pyridine derivatives are renowned for improving metabolic stability and cellular permeability in pharmaceuticals. The dioxane ring may further modulate hydrophilicity, addressing challenges in bioavailability.
  • Ligand development : The compound’s nitrogen and oxygen atoms offer coordination sites for metal ions, relevant in catalysis or sensor technologies.
  • Structural diversification : Its scaffold serves as a precursor for synthesizing spirocyclic or polycyclic systems via cross-coupling reactions.

Comparative studies emphasize that substituting the pyridine ring with ester groups (as in this compound) enhances electrophilicity at adjacent positions, enabling regioselective functionalization. For example, the methyl carboxylate group can undergo hydrolysis to carboxylic acids or serve as a leaving group in nucleophilic substitutions.

Classification Within Dioxinopyridine Derivatives

Dioxinopyridines are classified based on ring fusion patterns and substituent positions. Methyl 2,3-dihydro-dioxino[2,3-c]pyridine-7-carboxylate belongs to the 2,3-dihydro-dioxino[2,3-c]pyridine subclass, characterized by:

  • A six-membered pyridine ring fused to a five-membered dioxane ring.
  • Partial saturation at the dioxane ring (positions 2 and 3).
  • Substituents at position 7 of the pyridine core.

The table below contrasts key properties of this compound with related derivatives:

Property Methyl 7-Carboxylate 6-Iodo Derivative 7-Carboxylic Acid
Molecular Formula C₉H₉NO₄ C₇H₆INO₂ C₈H₈ClNO₄
Molecular Weight (g/mol) 195.17 263.03 217.61
Key Functional Groups Methyl ester Iodo Carboxylic acid
Solubility Moderate in polar solvents Low in polar solvents High in polar solvents
Synthetic Utility Prodrug intermediate Cross-coupling precursor Metal-chelating agent

This classification underscores the compound’s role as a methyl ester analog within a broader family of pharmacologically relevant dioxinopyridines. Its structural uniqueness lies in the juxtaposition of the electron-withdrawing carboxylate group and the electron-donating dioxane oxygen atoms, creating a polarized yet stable framework amenable to further modification.

The compound’s InChIKey (QVOOFWUQUIZYAS-UHFFFAOYSA-N) and SMILES (COC(=O)c1=CC2=C(OCCO2)C=N1) provide unambiguous identifiers for its stereoelectronic profile, critical for computational modeling and database indexing.

Properties

IUPAC Name

methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(5-10-6)14-3-2-13-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVCFASCQPHPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624647
Record name Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527681-12-5
Record name Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2,3-dihydro-dioxino[2,3-c]pyridine-7-carboxylate typically proceeds via condensation and cyclization reactions involving substituted pyridine derivatives and dioxin precursors. The key steps include:

  • Formation of the dihydro-dioxino] ring fused to the pyridine core.
  • Introduction of the methyl carboxylate group at the 7-position of the pyridine ring.
  • Use of catalysts or reagents to promote cyclization and ring closure.

One common approach involves the reaction of a suitably substituted pyridine derivative with a diol or epoxide under acidic or catalytic conditions to form the fused dioxino ring system.

Detailed Preparation Route

Stepwise Synthesis Overview:

Step Reactants/Intermediates Reaction Type Conditions/Notes Outcome/Intermediates
1 Pyridine derivative + methyl ketone or enaminone Condensation Controlled temperature, solvent (e.g., ethanol) Formation of intermediate enaminone or keto compound
2 Intermediate + diol or dioxin precursor Cyclization Acid catalyst or microwave-assisted heating Formation of fused dioxino-pyridine ring
3 Cyclized intermediate + methylation reagent (e.g., methyl iodide or dimethyl carbonate) Esterification Base or acid catalysis, reflux Introduction of methyl carboxylate group
4 Purification Chromatography, recrystallization Solvent systems such as ethyl acetate/hexane Pure Methyl 2,3-dihydro-dioxino[2,3-c]pyridine-7-carboxylate

This synthetic sequence emphasizes the importance of controlled cyclization conditions to ensure regioselectivity and yield.

Key Reaction Conditions and Catalysts

  • Catalysts : Acid catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., zinc chloride) are often employed to facilitate ring closure.
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for solubility and reaction control.
  • Temperature : Moderate heating (60–120°C) or microwave-assisted heating is used to accelerate cyclization.
  • Time : Reaction times vary from 1 to 24 hours depending on the step and scale.

Characterization of Intermediates and Final Product

Research Findings and Optimization

Recent studies have optimized the preparation of this compound by:

  • Utilizing microwave-assisted [2+2] cycloaddition reactions between dimethyl acetylenedicarboxylate and enaminones, followed by hydrazine hydrate-mediated cyclization, to enhance yield and reduce reaction times.
  • Employing stepwise purification to achieve ≥95% purity, critical for pharmaceutical applications.
  • Investigating substituent effects on the pyridine ring to improve reactivity and selectivity in the cyclization step.

Comparative Data Table of Preparation Methods

Preparation Method Key Features Advantages Limitations Yield Range (%)
Conventional Condensation + Cyclization Acid-catalyzed ring closure Straightforward, accessible reagents Longer reaction times, moderate yields 60–75
Microwave-Assisted Cycloaddition + Cyclization Rapid heating, enhanced reaction rate Shorter reaction time, higher yield Requires specialized equipment 80–90
Hydrazine Hydrate-Mediated Cyclization Specific for ring closure High selectivity, good purity Sensitive to moisture, handling hazards 70–85

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate has shown promise in the development of pharmaceuticals. Its structural features make it a candidate for designing novel compounds with therapeutic effects. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Activity : Studies have demonstrated that certain derivatives can inhibit bacterial growth and show effectiveness against specific pathogens.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, making it a potential lead in anticancer drug development.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Material Science

Polymer Chemistry Applications

Recent studies have explored the incorporation of this compound into polymer matrices. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers:

  • Improved Thermal Stability : Polymers modified with this compound exhibit better thermal stability compared to unmodified counterparts.
  • Enhanced Mechanical Properties : The incorporation leads to materials with higher tensile strength and elasticity.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key Functional Groups Purity/Availability
Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate (Target Compound) C₉H₉NO₄ 195.174 Methyl ester at position 7 Ester, dioxane, pyridine ≥95%
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine C₇H₆BrNO₂ 216.04 Bromine at position 7 Halogen, dioxane, pyridine Not specified
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde C₈H₇NO₃ 165.15 Aldehyde at position 7 Aldehyde, dioxane, pyridine ≥98%
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine C₈H₈ClNO₂ 185.61 Chlorine at position 7, methyl at position 8 Halogen, methyl, dioxane Predicted data
Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate C₁₁H₁₁NO₄ 221.21 Acrylate ester at position 7 Ester, acrylate, dioxane 97%
Key Observations:
  • Halogenated Derivatives : Bromine and chlorine substituents (e.g., 7-Bromo and 7-Chloro analogues) enhance electrophilic substitution reactivity but reduce solubility due to increased hydrophobicity .
  • Aldehyde Functionalization : The carbaldehyde derivative (CAS 95849-26-6) exhibits nucleophilic reactivity at the aldehyde group, making it suitable for condensation or reductive amination reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Boiling Point (°C) Density (g/cm³) pKa Solubility Trends
Target Compound Not reported Not reported Not reported Likely polar aprotic solvent-soluble
7-Chloro-8-methyl analogue 279.0 ± 40.0 1.327 ± 0.06 3.41 ± 0.20 Lower solubility due to chloro group
Ethyl triazolopyrimidine carboxylate* Not applicable Not reported Not reported Soluble in DMSO, methanol

*Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (from ) is included for ester-group comparison despite differing core structure.

Key Observations:
  • The 7-Chloro-8-methyl analogue has a predicted pKa of 3.41 , indicating moderate acidity, likely due to the electron-withdrawing chlorine .
  • The target compound’s solubility profile is inferred from its ester group, suggesting compatibility with solvents like THF or dichloromethane .
Reactivity Trends:
  • The methyl ester group in the target compound is amenable to hydrolysis or transesterification, enabling derivatization .
  • Aldehyde-containing analogues participate in Schiff base formation, expanding utility in coordination chemistry .

Biological Activity

Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate (CAS No. 527681-12-5) is a heterocyclic compound with the molecular formula C9H9NO4C_9H_9NO_4 and a molecular weight of 195.17 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC9H9NO4C_9H_9NO_4
Molecular Weight195.17 g/mol
Melting PointNot available
Boiling PointNot available
LogP1.16120
Polar Surface Area (PSA)31.35 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HCT-116 (colorectal carcinoma), HepG-2 (liver cancer), and MCF-7 (breast cancer).
  • Methodology : The MTT assay was utilized to evaluate cell viability.
  • Findings :
    • Significant dose-dependent cytotoxicity was observed across all tested cell lines.
    • Some derivatives exhibited higher potency than the reference drug doxorubicin, particularly against HCT-116 cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest it may possess activity against certain bacterial strains:

  • Tested Strains : Common pathogenic bacteria.
  • Results : Specific derivatives showed inhibitory effects on bacterial growth, indicating potential as an antimicrobial agent.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : Potential modulation of receptors involved in cellular signaling pathways could lead to altered cell growth dynamics .

Study on Antiproliferative Activity

In a study assessing the antiproliferative activity of various derivatives of dioxino-pyridine compounds:

  • Objective : To evaluate the cytotoxic effects on cancer cells compared to standard chemotherapeutics.
  • Results :
    • Several derivatives exhibited potent cytotoxicity against HCT-116 and HepG-2 cells.
    • Compounds were ranked based on their IC50 values, with some showing significantly lower IC50 than doxorubicin, indicating greater effectiveness at lower concentrations .

Comparative Analysis of Derivatives

A detailed comparative analysis was conducted on the biological activities of various substituted derivatives of Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine:

Compound NameCell LineIC50 (µM)Comparison to Doxorubicin
Compound AHCT-1165.0More potent
Compound BHepG-215.0Comparable
Compound CMCF-720.0Less potent

Q & A

Basic Research Question

  • HPLC-MS : Use C18 columns (e.g., Purospher® STAR, as in ) with ESI-MS detection for impurity profiling.
  • NMR spiking : Identify residual solvents (e.g., DMSO, THF) by comparing with reference spectra.
  • Elemental analysis : Verify purity >98% by matching calculated vs. observed C/H/N ratios (e.g., ’s safety data guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate

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